6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline
CAS No.: 119401-13-7
Cat. No.: VC3765234
Molecular Formula: C15H10ClFN2
Molecular Weight: 272.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119401-13-7 |
---|---|
Molecular Formula | C15H10ClFN2 |
Molecular Weight | 272.7 g/mol |
IUPAC Name | 6-chloro-4-(2-fluorophenyl)-2-methylquinazoline |
Standard InChI | InChI=1S/C15H10ClFN2/c1-9-18-14-7-6-10(16)8-12(14)15(19-9)11-4-2-3-5-13(11)17/h2-8H,1H3 |
Standard InChI Key | XYJIBRYJJRDFOQ-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
Canonical SMILES | CC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a bicyclic quinazoline system (a benzene ring fused to a pyrimidine ring) with three key substituents:
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A chlorine atom at position 6
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A methyl group at position 2
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A 2-fluorophenyl group at position 4
This arrangement creates a planar, aromatic system with moderate polarity due to the electronegative chlorine and fluorine atoms . X-ray diffraction studies of analogous quinazolines reveal bond lengths of 1.32–1.40 Å for C–N bonds in the pyrimidine ring and dihedral angles of 15–25° between the quinazoline core and aryl substituents .
Physical and Chemical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Boiling Point | 321.9 ± 42.0 °C (Predicted) | |
Density | 1.312 ± 0.06 g/cm³ | |
pKa | 1.74 ± 0.50 | |
Solubility | <0.1 mg/mL in aqueous media |
The low aqueous solubility necessitates formulation strategies like salt formation or nanoemulsification for pharmaceutical use . The compound’s logP (calculated) of 3.2 indicates moderate lipophilicity, favoring blood-brain barrier penetration—a trait exploited in CNS drug development .
Synthetic Methodologies
Industrial Synthesis
The synthesis typically follows a three-step sequence:
Step 1: Cyclocondensation
o-Aminobenzoic acid derivatives react with chloroacetonitrile in methanol under acidic conditions (HCl gas) to form the quinazoline core. Yields range from 65–80% .
Step 2: Halogenation
Electrophilic chlorination at position 6 using POCl₃/PCl₅ at 80–100°C achieves >90% conversion .
Step 3: Friedel-Crafts Alkylation
The 2-fluorophenyl group is introduced via AlCl₃-catalyzed reaction with 2-fluorobenzoyl chloride, followed by methylation using dimethyl sulfate .
Process Optimization
Recent advances include:
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Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes while maintaining 85% yield .
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Continuous flow reactors: Enhance safety during exothermic halogenation steps, achieving 92% purity .
Pharmaceutical Applications
Mechanistic studies suggest intercalation into DNA and topoisomerase II inhibition .
Pharmacological and Toxicological Profile
In Vitro Metabolism
Hepatic microsome assays (human, rat) show:
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Primary metabolite: 6-Hydroxy derivative via CYP3A4 oxidation
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Half-life: 3.2 hours (human), 1.8 hours (rat)
Acute Toxicity
Species | LD₅₀ (mg/kg) | Route |
---|---|---|
Mouse | 245 | Oral |
Rat | 380 | Intravenous |
Notable effects include dose-dependent hepatotoxicity and QT interval prolongation in canine models .
Future Research Directions
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Prodrug development: Esterification of the methyl group to enhance solubility
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Targeted delivery: Conjugation with folate receptors for cancer-specific uptake
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Green chemistry: Solvent-free synthesis using mechanochemical methods
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